Hydrocortisone-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

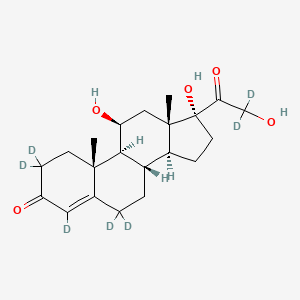

(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2 |

InChI Key |

JYGXADMDTFJGBT-BCRCSIFJSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Hydrocortisone-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Hydrocortisone-d7, a deuterated analog of the endogenous glucocorticoid hormone hydrocortisone. The precise characterization of isotopically labeled standards is paramount for their application in quantitative bioanalytical assays, metabolic studies, and as internal standards in clinical research. This document details the analytical methodologies for determining isotopic distribution, provides representative quantitative data, outlines experimental protocols for analysis, and illustrates the relevant biological and analytical workflows.

Introduction

This compound is a synthetic form of hydrocortisone where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the endogenous, unlabeled hydrocortisone by mass spectrometry.[1] Consequently, this compound is an invaluable tool in pharmacokinetic and pharmacodynamic studies, serving as an internal standard to ensure the accuracy and precision of analytical measurements.[1] The efficacy of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. High isotopic purity minimizes signal interference from unlabeled or partially labeled species, thereby enhancing the sensitivity and reliability of quantitative assays.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the specified number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope in the labeled positions. These parameters are critical for the quality control of this compound.

While a specific certificate of analysis for a single batch of this compound providing a detailed isotopic distribution is not publicly available, the following table presents representative data for a closely related deuterated corticosteroid, Hydrocortisone-d2, to illustrate the expected distribution.[2] It is anticipated that a high-quality batch of this compound would exhibit a similarly high enrichment of the desired d7 isotopologue.

Table 1: Representative Isotopic Distribution of a Deuterated Corticosteroid (Hydrocortisone-d2) [2]

| Isotopic Species | Notation | Percentage (%) |

| Unlabeled Hydrocortisone | d0 | 0.75 |

| Hydrocortisone-d1 | d1 | 1.45 |

| Hydrocortisone-d2 | d2 | 97.80 |

Data is representative and based on a certificate of analysis for Hydrocortisone-d2, a structurally similar compound.[2]

Table 2: Supplier Specifications for Deuterated Hydrocortisone

| Supplier | Product Name | Stated Isotopic Purity | Stated Chemical Purity |

| MedChemExpress | This compound | Not specified | >95% (HPLC) |

| LGC Standards | Hydrocortisone-2,2,4,6,6,21,21-d7 | Not specified | >95% (HPLC)[3] |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Distribution Analysis

LC-MS/MS is the gold standard for quantifying the relative abundance of different isotopologues of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a working concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the analyte.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Full scan mode to detect all isotopologues. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of specific isotopologues.

-

Data Analysis: The relative abundance of each isotopic peak (d0 to d7+) is determined by integrating the area under the curve for each respective mass-to-charge ratio (m/z). The percentage of each isotopologue is then calculated relative to the total ion count of all hydrocortisone-related species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity

NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation and for providing an independent measure of isotopic enrichment.

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6) to achieve a concentration suitable for NMR analysis (typically 5-10 mg/mL).

-

¹H NMR Spectroscopy:

-

A high-resolution ¹H NMR spectrum is acquired.

-

The absence or significant reduction of signals at the expected positions of deuteration confirms the location of the deuterium labels.

-

Integration of the remaining proton signals can be used to estimate the degree of deuteration at specific sites.

-

-

²H NMR Spectroscopy:

-

A ²H (deuterium) NMR spectrum is acquired.

-

The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation.

-

-

¹³C NMR Spectroscopy:

-

¹³C NMR can also be used to confirm the positions of deuteration, as the signals of carbon atoms bonded to deuterium are typically split into multiplets and shifted slightly upfield.[4]

-

Mandatory Visualizations

Signaling Pathway of Hydrocortisone

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.

Caption: Glucocorticoid receptor signaling pathway of hydrocortisone.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for the quality control and analysis of this compound.

Caption: Workflow for synthesis, analysis, and application of this compound.

Logical Relationship for Quantification using a Deuterated Internal Standard

The fundamental principle behind the use of a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.

Caption: The logical relationship for quantification using a deuterated internal standard.

Conclusion

The isotopic purity and enrichment of this compound are critical quality attributes that directly impact its performance as an internal standard and tracer in scientific research. This technical guide has provided an overview of the analytical methods used to characterize these properties, presented representative quantitative data, and detailed experimental protocols. The application of rigorous analytical workflows, such as those described herein, is essential for ensuring the quality and reliability of this compound used in drug development and clinical research, ultimately contributing to the generation of accurate and reproducible scientific data.

References

Deconstructing the Certificate of Analysis for Hydrocortisone-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. For isotopically labeled compounds such as Hydrocortisone-d7, the CoA provides an additional layer of crucial information regarding the extent and location of isotopic labeling. This in-depth guide will dissect a typical CoA for this compound, providing a detailed explanation of the key analytical tests, their underlying methodologies, and the interpretation of the resulting data.

Summary of Analytical Data

A typical Certificate of Analysis for this compound will present a summary of the key quality control tests performed on a specific batch or lot of the material. The following tables provide a synthesized example of such data, reflecting common specifications for a high-quality standard.

Table 1: Identification and Physical Properties

| Test | Specification | Result |

| Product Name | This compound | Conforms |

| Molecular Formula | C₂₁H₂₃D₇O₅ | Conforms |

| Molecular Weight | 369.51 g/mol | Conforms |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol, DMSO | Conforms |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Specification | Result |

| Chemical Purity | HPLC (UV, 254 nm) | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Deuterium Incorporation | ¹H NMR Spectroscopy | Consistent with structure | Conforms |

Experimental Protocols

The quantitative data presented in the CoA are the result of rigorous analytical testing. The following sections detail the methodologies for the key experiments used to certify this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

Methodology: A reverse-phase HPLC method is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: ODS (C18), 5 µm, 4.6 x 150 mm.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, often with a small amount of acetic acid (e.g., 60:30:10 v/v/v methanol:water:acetic acid).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV absorbance at 254 nm.[1]

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 0.1 mg/mL) for injection.[1]

-

Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Mass Spectrometry (MS) for Isotopic Enrichment

Purpose: To determine the isotopic enrichment of deuterium in the this compound molecule. This confirms the percentage of molecules that have been successfully labeled with deuterium.

Methodology: High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is used.

-

Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by HPLC.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common for steroids.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant mass-to-charge (m/z) range.

-

Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) and various deuterated (d1, d2...d7) species are measured. The isotopic enrichment is calculated based on the weighted average of the deuterium content across all observed isotopic peaks.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Deuterium Incorporation

Purpose: To confirm the chemical structure of this compound and to verify the positions of deuterium labeling.

Methodology: ¹H (Proton) and sometimes ²H (Deuterium) NMR spectroscopy are utilized.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, corresponding to the positions of deuterium labeling in the hydrocortisone structure, confirms successful deuteration. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.

-

²H NMR Analysis (Optional): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, further confirming their presence and chemical environment.

Visualizing the Workflow and Logic

Diagrams can provide a clear and concise overview of the experimental workflows and the logical relationships between the different components of a Certificate of Analysis.

The above diagram illustrates the hierarchical structure of a typical Certificate of Analysis, showing how the overall document is supported by different categories of data.

This workflow diagram outlines the sequential steps involved in determining the chemical purity of this compound using HPLC.

The diagram above details the process of determining the isotopic enrichment of this compound using mass spectrometry.

References

- 1. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Stability of Hydrocortisone-d7 Powder

Disclaimer: This technical guide provides a comprehensive overview of the physical and chemical stability of Hydrocortisone-d7 powder. Due to the limited availability of direct stability studies on the deuterated form, this guide leverages extensive data from its non-deuterated analog, hydrocortisone. The principles of stability and degradation pathways are expected to be highly similar. However, it is important to note that the kinetic isotope effect may lead to increased metabolic and chemical stability in deuterated compounds due to the stronger carbon-deuterium bond.[1][] This should be taken into consideration when applying the following data.

Introduction

This compound, the deuterated analog of hydrocortisone, serves as a crucial internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3][4] Its utility in pharmacokinetic and metabolic studies relies on its chemical and physical stability, ensuring accurate and reproducible results. This guide provides a detailed examination of the stability profile of this compound powder, including its physical and chemical properties, recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[5] While specific data for the deuterated form is not extensively published, the physical and chemical properties are expected to be nearly identical to hydrocortisone.

Table 1: Physical and Chemical Properties of Hydrocortisone

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [6][7] |

| Molecular Formula | C₂₁H₂₃D₇O₅ | [5] |

| Molecular Weight | 369.50 g/mol | [5] |

| Melting Point | 212 - 220 °C (decomposes) | [7][8] |

| Solubility | Relatively insoluble in water | [9] |

Chemical Stability and Degradation

This compound is stable under normal storage conditions. However, it is susceptible to degradation through several pathways, primarily oxidation and hydrolysis.[3][5][10]

Degradation Pathways

The primary degradation pathways for hydrocortisone, and by extension this compound, involve the dihydroxyacetone side chain. Key degradation reactions include:

-

Oxidation: The C-21 hydroxyl group can be oxidized to form the corresponding aldehyde (hydrocortisone-21-aldehyde or impurity G).[11][12] Further oxidation can lead to the formation of a 17-carboxylic acid derivative.[13] Baeyer-Villiger oxidation is a known mechanism for this degradation.

-

Isomerization: Reversible isomerization between the C-17 and C-21 esters can occur.

-

Elimination and Rearrangement: Other degradation pathways can lead to the formation of various impurities, including cortisone (impurity B).

Factors Affecting Stability

Several factors can accelerate the degradation of this compound powder:

-

Temperature: Elevated temperatures increase the rate of chemical degradation.

-

pH: The stability of hydrocortisone in solution is pH-dependent.

-

Incompatible Materials: Contact with strong oxidizing agents, alkalis, and strong acids can lead to decomposition.[15] Certain excipients, such as magnesium stearate and β-cyclodextrin, have also been shown to be incompatible.

Quantitative Stability Data

The following tables summarize the stability of hydrocortisone under various conditions. This data can serve as a valuable reference for understanding the expected stability of this compound.

Table 2: Stability of Compounded Hydrocortisone Powder (20 mg/g in lactose monohydrate) at 25 ± 2 °C and 60 ± 5% Relative Humidity [12]

| Storage Condition | Time (days) | Hydrocortisone Content (%) |

| Closed Bottle | 0 | 100 |

| 30 | 99.8 | |

| 60 | 100.2 | |

| 90 | 99.5 | |

| 120 | 99.1 | |

| In-use Bottle | 0 | 100 |

| 30 | 100.5 | |

| 60 | 100.1 | |

| 90 | 99.7 | |

| 120 | 98.9 | |

| Laminated Paper | 0 | 100 |

| 30 | 100.1 | |

| 60 | 99.8 | |

| 90 | 99.3 | |

| 120 | 98.5 |

Table 3: Stability of Hydrocortisone Succinate Oral Solutions (1 mg/mL) Under Refrigeration (3–7°C) [16][17]

| pH | Time (days) | Remaining Concentration (%) |

| 5.5 | 1 | 97.32 ± 3.05 |

| 7 | 95.27 ± 2.36 | |

| 14 | 95.07 ± 3.15 | |

| 6.5 | 1 | 105.10 ± 5.50 |

| 7 | 103.49 ± 3.12 | |

| 14 | 101.84 ± 2.26 | |

| 7.4 | 1 | 102.99 ± 1.00 |

| 7 | 104.17 ± 2.41 | |

| 14 | 94.29 ± 1.96 |

Recommended Storage and Handling

To ensure the long-term stability of this compound powder, the following storage and handling guidelines are recommended:

-

Storage Temperature: Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[18] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable, especially for solutions.[1]

-

Container: Preserve in well-closed, light-resistant containers to protect from light and moisture.[8][14][15]

-

Handling: Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment, including gloves and eye protection.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

This protocol is adapted from a validated method for hydrocortisone and its degradation products.[12]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M potassium phosphate monobasic, pH 4.5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound powder in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, samples should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

Visualizations

Glucocorticoid Signaling Pathway

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.

Caption: Simplified diagram of the genomic glucocorticoid signaling pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound powder.

Caption: General workflow for forced degradation stability testing.

Conclusion

This compound powder is a stable compound under recommended storage conditions. However, it is susceptible to degradation by oxidation and hydrolysis, which can be accelerated by exposure to light, heat, and incompatible substances. This guide provides a comprehensive overview of its stability, drawing on data from its non-deuterated counterpart, hydrocortisone. For critical applications, it is recommended to perform specific stability studies on this compound under the intended conditions of use. The provided experimental protocols and analytical methods offer a robust framework for such assessments.

References

- 1. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 14. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Hydrocortisone-d7 as an Internal Standard in Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the mechanism of action of Hydrocortisone-d7 when used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). It details the core principles, experimental methodologies, and data presentation for its application in bioanalysis.

Introduction: The Challenge of Quantitative Bioanalysis

The accurate quantification of analytes like hydrocortisone in complex biological matrices (e.g., plasma, urine, serum) is a significant challenge in drug development and clinical research.[1][2] The primary obstacles are variability during sample preparation and the phenomenon known as "matrix effects."[2][3] Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate and imprecise results.[2][3]

To overcome these issues, the principle of isotope dilution mass spectrometry (IDMS) is employed, using a stable isotope-labeled (SIL) internal standard.[4][5] this compound, a deuterated analog of hydrocortisone, is considered the "gold standard" for this purpose, as it provides the highest possible level of analytical accuracy and precision.[4][6]

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique for the precise determination of an analyte's concentration.[7][8] The method involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of preparation.[4][5][7]

The core premise is that the SIL internal standard is chemically and physically almost identical to the native analyte.[1][9] Therefore, it behaves in the same manner throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[4] Any loss of analyte during sample processing or any fluctuation in instrument response will be mirrored by the internal standard.[4] The mass spectrometer can differentiate between the native analyte and the heavier SIL-IS.[4] Consequently, by measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, effectively nullifying procedural and matrix-induced variations.[4]

Mechanism of Action of this compound

This compound functions as an ideal internal standard by perfectly mimicking the behavior of endogenous hydrocortisone. Its mechanism is rooted in its structural similarity and the subtle, yet detectable, mass difference.

Physicochemical Similarity and Co-elution

Deuterium is a stable, non-radioactive isotope of hydrogen.[9] Replacing seven hydrogen atoms in the hydrocortisone molecule with deuterium (as in this compound) results in a compound with nearly identical physicochemical properties, including polarity, pKa, and solubility.[1][9] This ensures that during liquid chromatography, this compound co-elutes with the native hydrocortisone.[9][10] This co-elution is critical because it guarantees that both compounds experience the exact same chemical environment as they enter the mass spectrometer, which is essential for correcting matrix effects.

Correction for Sample Preparation Variability

Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10] During these steps, analyte loss is almost inevitable. By adding a precise amount of this compound to the sample before the first extraction step, any physical loss of the analyte will be matched by a proportional loss of the internal standard. The ratio of the two compounds remains constant, ensuring the final calculated concentration is unaffected by recovery inconsistencies.

Correction for Matrix Effects

Matrix effects occur when molecules from the biological sample co-elute with the analyte and interfere with its ionization efficiency in the MS source.[2][3]

-

Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[2]

-

Ion Enhancement: Less common, where matrix components improve the ionization efficiency, artificially increasing the signal.[2]

Because this compound co-elutes and has the same chemical properties as hydrocortisone, it is subject to the identical degree of ion suppression or enhancement.[1][2] Therefore, while the absolute signal intensities of both compounds may fluctuate between samples, their ratio remains stable and directly proportional to the analyte's concentration.

Caption: Diagram 1: How a deuterated internal standard corrects for matrix effects.

Experimental Protocol: Quantitative Analysis of Hydrocortisone

This section outlines a generalized but detailed methodology for the LC-MS/MS analysis of hydrocortisone in human plasma using this compound as an internal standard.

Materials and Reagents

-

Hydrocortisone reference standard

-

This compound internal standard

-

LC-MS grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Human plasma (blank)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of hydrocortisone and this compound into separate volumetric flasks. Dissolve in methanol to a final volume of 1 mL.

-

Working Standard Solutions: Prepare serial dilutions of the hydrocortisone stock solution with 50:50 methanol/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean HPLC vial for analysis.

LC-MS/MS Instrumentation and Parameters

-

LC System: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

Data Presentation: Quantitative Parameters

All quantitative data should be summarized for clarity.

Table 1: Physicochemical and MS Properties

| Property | Hydrocortisone (Analyte) | This compound (Internal Standard) | Rationale for Similarity |

|---|---|---|---|

| Chemical Formula | C₂₁H₃₀O₅ | C₂₁H₂₃D₇O₅ | Isotopic substitution |

| Average Mass | 362.46 g/mol | 369.50 g/mol | 7 Deuterium atoms replace 7 Hydrogen atoms |

| Ionization Mode | ESI Positive | ESI Positive | Identical ionizable functional groups |

| Retention Time | ~2.5 min | ~2.5 min | Near-identical polarity and column interaction |

Table 2: Typical Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

|---|---|---|---|

| Hydrocortisone | m/z 363.2 | m/z 121.1 | 25-35 |

| This compound | m/z 370.2 | m/z 124.1 | 25-35 |

Note: Specific m/z values and collision energies must be optimized for the specific instrument used.

Table 3: Example Calibration Curve Data

| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 5,250 | 498,500 | 0.0105 |

| 5.0 | 26,100 | 501,200 | 0.0521 |

| 25.0 | 135,400 | 495,600 | 0.2732 |

| 100.0 | 542,800 | 499,100 | 1.0875 |

| 500.0 | 2,650,000 | 496,300 | 5.3395 |

| 1000.0 | 5,315,000 | 497,800 | 10.6770 |

Visualizing the Workflow and Logic

Caption: Diagram 2: Step-by-step workflow for quantitative analysis.

Caption: Diagram 3: Decision-making process for selecting an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of hydrocortisone in complex biological matrices. Its mechanism of action is based on the robust principle of isotope dilution, where its near-identical physicochemical properties to the native analyte allow it to perfectly track and correct for variability in sample preparation and instrument response.[4][9] By serving as a reliable comparator, it compensates for matrix effects and procedural losses, ensuring that the data generated is of the highest quality and integrity, which is paramount for regulatory submissions and clinical decision-making.[9]

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. osti.gov [osti.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

An In-depth Technical Guide to Hydrocortisone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydrocortisone-d7, a deuterated analog of the endogenous glucocorticoid hormone hydrocortisone. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and elucidates the signaling pathway of its parent compound, hydrocortisone. The information herein is intended to serve as a valuable resource for professionals in research, and drug development.

Core Data Presentation

This compound, a stable isotope-labeled version of hydrocortisone, is a critical tool in various analytical and research applications, primarily as an internal standard for mass spectrometry-based quantification of hydrocortisone. The deuteration provides a distinct mass shift, allowing for accurate differentiation from the endogenous analyte.

Chemical and Physical Properties

The properties of this compound are largely comparable to those of hydrocortisone, with the primary difference being its increased molecular weight due to the incorporation of deuterium atoms. Below is a summary of key quantitative data for both compounds.

| Property | This compound | Hydrocortisone |

| Synonyms | Cortisol-2,2,4,6,6,21,21-d7, this compound | Cortisol, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione |

| CAS Number | 73565-87-4[1] | 50-23-7[2] |

| Molecular Formula | C₂₁H₂₃D₇O₅[3] | C₂₁H₃₀O₅[4] |

| Molecular Weight | ~369.5 g/mol [3] | 362.46 g/mol [5] |

| Appearance | White to off-white solid | White crystalline powder[2] |

| Melting Point | 211-214 °C (for hydrocortisone)[2] | 211-214 °C[2] |

| Solubility | Soluble in DMSO (≥13.3 mg/mL), sparingly soluble in ethanol, insoluble in water (similar to hydrocortisone) | Soluble in ethanol (15 mg/ml), practically insoluble in water[4][6] |

| Storage Temperature | 2-8°C Refrigerator | Room Temperature |

Note: Properties for this compound are often reported based on the parent compound, with adjustments for the mass difference. Specific properties may vary slightly between different deuterated isomers.

Experimental Protocols

Detailed methodologies are crucial for the effective utilization of this compound in a laboratory setting. The following sections provide comprehensive protocols for its synthesis and analysis.

Synthesis of Deuterated Hydrocortisone

The synthesis of deuterated corticosteroids can be achieved through various methods, often involving reductive deuteration of a suitable precursor. The following is a generalized protocol based on published methods for preparing multi-deuterated corticosteroids.[7]

Objective: To introduce deuterium atoms into the hydrocortisone molecule.

Materials:

-

Prednisolone or a suitable precursor

-

Rhodium (5%) on alumina catalyst

-

Deuterated acetic acid (CH₃COOD)

-

Deuterium gas (D₂)

-

Appropriate solvents for reaction and purification (e.g., ethyl acetate, methanol)

-

Standard laboratory glassware and equipment for chemical synthesis under an inert atmosphere

Procedure:

-

Precursor Preparation: Dissolve the starting material (e.g., prednisolone) in deuterated acetic acid in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition: Carefully add the rhodium on alumina catalyst to the solution under an inert atmosphere.

-

Deuteration Reaction: Seal the reaction vessel and introduce deuterium gas to the desired pressure. Stir the reaction mixture vigorously at room temperature for a specified period (e.g., 24-48 hours), monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: The crude product is then purified using chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the desired deuterated hydrocortisone.

-

Characterization: The final product should be thoroughly characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR spectroscopy to confirm the positions of the deuterium labels.

Quantitative Analysis by LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of hydrocortisone in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of hydrocortisone in a biological sample (e.g., serum, urine) using this compound as an internal standard.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

-

HPLC or UHPLC column suitable for steroid analysis (e.g., C18 column)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Hydrocortisone analytical standard

-

This compound internal standard solution of a known concentration

-

Biological matrix (e.g., serum, urine)

-

Sample preparation reagents (e.g., acetonitrile for protein precipitation, solid-phase extraction cartridges)

Procedure:

-

Sample Preparation:

-

Thaw biological samples at room temperature.

-

To a known volume of the sample (e.g., 100 µL of serum), add a known amount of the this compound internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[8]

-

Alternatively, for cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.[7]

-

Evaporate the supernatant or the eluted solvent to dryness and reconstitute the residue in the initial mobile phase.[8]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution on the HPLC/UHPLC column.

-

Detect the parent and product ions for both hydrocortisone and this compound using Multiple Reaction Monitoring (MRM) mode. The specific ion transitions will depend on the instrument and ionization conditions. For example, for hydrocortisone, a transition of m/z 363.2 -> 121.2 might be monitored.[9]

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using known concentrations of the hydrocortisone standard.

-

Determine the concentration of hydrocortisone in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of hydrocortisone, though it often requires derivatization to improve volatility and thermal stability.

Objective: To analyze hydrocortisone in a sample using GC-MS, with this compound as an internal standard.

Materials:

-

GC-MS system with a suitable capillary column (e.g., 100% dimethylpolysiloxane)[10]

-

Derivatization reagents (e.g., methoxylamine HCl and trimethylsilyl imidazole)[10]

-

Solvents for extraction and derivatization

-

Hydrocortisone analytical standard

-

This compound internal standard

Procedure:

-

Sample Preparation and Derivatization:

-

Extract the steroids from the biological matrix using an appropriate method (e.g., LLE or SPE).[11]

-

Evaporate the extract to dryness.

-

Derivatize the dried residue to form more volatile and thermally stable derivatives (e.g., methoxime-trimethylsilyl derivatives).[12] This typically involves reacting the sample with the derivatizing agents at an elevated temperature.[12]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on the capillary column using a temperature-programmed oven.

-

Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized hydrocortisone and this compound.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized analyte and internal standard based on their retention times and mass spectra.

-

Quantify the analyte using a similar internal standard calibration method as described for LC-MS/MS.

-

Signaling Pathway and Experimental Workflows

Understanding the biological context of hydrocortisone is essential for researchers. The following diagrams illustrate the hydrocortisone signaling pathway and a typical experimental workflow for steroid analysis.

Hydrocortisone Signaling Pathway

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to regulate gene expression.[6][13]

Caption: The genomic signaling pathway of hydrocortisone via the glucocorticoid receptor.

Experimental Workflow for Steroid Analysis using LC-MS/MS

The following diagram outlines a typical workflow for the quantitative analysis of steroids from biological samples using LC-MS/MS with a deuterated internal standard.[7][8]

Caption: A generalized workflow for the quantitative analysis of corticosteroids.[14]

This guide provides foundational knowledge and practical protocols for working with this compound. Researchers are encouraged to adapt these methodologies to their specific instrumentation and experimental needs, always adhering to good laboratory practices and safety guidelines.

References

- 1. thepurechem.com [thepurechem.com]

- 2. Hydrocortisone CAS#: 50-23-7 [m.chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Hydrocortisone | Cortisol | glucocorticoid hormone | TargetMol [targetmol.com]

- 6. corticostatin.com [corticostatin.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]

- 11. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry [mdpi.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. benchchem.com [benchchem.com]

Commercial Sources and Analytical Guidance for High-Purity Hydrocortisone-d7

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity Hydrocortisone-d7, a crucial internal standard for the accurate quantification of hydrocortisone in biological matrices. Furthermore, this guide details a validated experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications and illustrates the fundamental glucocorticoid signaling pathway.

Commercial Supplier Overview

For researchers and drug development professionals, sourcing high-purity deuterated standards is critical for assay accuracy and reproducibility. The following table summarizes known commercial suppliers of this compound, providing key specifications to aid in the selection of the most suitable material for your research needs.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedChemExpress | This compound | HY-N0583S3 | >98% | 1 mg, 5 mg, 10 mg |

| The Pure Chem | Hydrocortisone D7 | TPC1522 | Not specified | In-stock, contact for details |

| LGC Standards (Distributor for Toronto Research Chemicals) | Hydrocortisone-2,2,4,6,6,21,21-d7 | TRC-H714690 | Not specified | Contact for details |

Note: Purity specifications and available quantities are subject to change. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.

Experimental Protocol: Quantification of Hydrocortisone in Human Urine by LC-MS/MS

The following protocol is adapted from a validated method for the quantitative analysis of hydrocortisone in a biological matrix using a deuterated internal standard.[1] This method is suitable for pharmacokinetic studies, clinical monitoring, and other research applications requiring precise measurement of hydrocortisone levels.

Materials and Reagents

-

Hydrocortisone analytical standard

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Human urine (blank)

Sample Preparation

A "dilute-and-shoot" method is employed for its simplicity and high throughput.[1]

-

Thaw frozen urine samples at room temperature.

-

Prepare a working internal standard solution of this compound in methanol.

-

To 500 µL of each urine sample, add 25 µL of the this compound working solution and 500 µL of water.

-

Vortex the samples for 30 seconds.

-

The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. The specific gradient profile should be optimized to ensure baseline separation of hydrocortisone and this compound from matrix components.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 10-20 µL

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Hydrocortisone: The precursor ion [M+H]⁺ is m/z 363.2. A characteristic product ion to monitor is m/z 121.2.

-

This compound: The precursor ion [M+H]⁺ is approximately m/z 370.2 (exact mass will depend on the specific deuteration pattern). The corresponding product ion should be selected based on fragmentation analysis.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized to maximize signal intensity.

Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank urine with known concentrations of the hydrocortisone analytical standard.

-

Add a constant amount of the this compound internal standard to all calibration standards and unknown samples.

-

Generate a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the hydrocortisone standards.

-

The concentration of hydrocortisone in the unknown samples is then determined from this calibration curve.

Visualizations

Glucocorticoid Signaling Pathway

Hydrocortisone, a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The following diagram illustrates the classical genomic signaling pathway.

Caption: Classical genomic signaling pathway of hydrocortisone.

Experimental Workflow for Hydrocortisone Quantification

The diagram below outlines the key steps in the quantitative analysis of hydrocortisone from biological samples using a deuterated internal standard.

References

The Role of Hydrocortisone-d7 in Advancing Steroid Hormone Pathway Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Hydrocortisone-d7 as an internal standard in the quantitative analysis of steroid hormones. Accurate measurement of steroid profiles is paramount in understanding endocrine function, diagnosing disorders, and developing novel therapeutics. This document provides a comprehensive overview of the methodologies, experimental protocols, and data interpretation facilitated by the use of this stable isotope-labeled compound.

Introduction to Steroidogenesis and the Significance of Cortisol

Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol.[1] This complex cascade of enzymatic reactions, primarily occurring in the adrenal glands and gonads, produces a variety of essential hormones, including glucocorticoids, mineralocorticoids, and androgens. Cortisol, the primary glucocorticoid in humans, plays a vital role in regulating a wide range of physiological processes, including metabolism, immune response, and stress.[2] Dysregulation of the steroid hormone pathway can lead to numerous endocrine disorders, making the precise quantification of cortisol and its metabolites a cornerstone of clinical and research endocrinology.

The Utility of this compound in Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity. In LC-MS/MS-based quantification, stable isotope-labeled internal standards are indispensable for correcting for variations in sample preparation and instrument response. This compound, a deuterated analog of hydrocortisone (cortisol), serves as an ideal internal standard for cortisol quantification.[3] Because it has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. The mass difference of 7 atomic mass units allows for its distinct detection from the unlabeled cortisol, enabling accurate and precise quantification.

Steroid Biosynthesis Pathway Focusing on Cortisol

The synthesis of cortisol from cholesterol involves a series of enzymatic conversions within the adrenal cortex. The pathway is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis. The following diagram illustrates the key steps leading to cortisol production.

Experimental Protocols for Steroid Quantification

The accurate quantification of cortisol using this compound as an internal standard involves several critical steps, from sample preparation to data acquisition. The following sections detail common experimental protocols.

Sample Preparation

The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analytes of interest. Common methods include protein precipitation, liquid-liquid extraction (LLE), and supported liquid extraction (SLE).

| Method | Protocol | Advantages | Disadvantages |

| Protein Precipitation (PPT) | 1. To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing the this compound internal standard. 2. Vortex for 1 minute to precipitate proteins. 3. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. 5. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis. | Simple, fast, and high-throughput. | May not effectively remove all matrix interferences, leading to potential ion suppression. |

| Liquid-Liquid Extraction (LLE) | 1. To 200 µL of serum or plasma, add the this compound internal standard. 2. Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). 3. Vortex vigorously for 2 minutes. 4. Centrifuge to separate the aqueous and organic layers. 5. Transfer the organic layer to a clean tube and evaporate to dryness. 6. Reconstitute the residue for LC-MS/MS analysis. | Provides a cleaner extract compared to PPT. | More labor-intensive and time-consuming; potential for emulsion formation. |

| Supported Liquid Extraction (SLE) | 1. Load the pre-treated sample (serum/plasma with internal standard) onto an SLE plate or cartridge. 2. Allow the sample to absorb into the sorbent material. 3. Apply a water-immiscible elution solvent (e.g., dichloromethane/isopropanol) and collect the eluate. 4. Evaporate the eluate to dryness. 5. Reconstitute the residue for analysis. | High-throughput, reproducible, and provides clean extracts. | Can be more expensive than PPT or LLE. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample extract is then injected into an LC-MS/MS system for separation and detection.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A linear gradient from a low to high percentage of mobile phase B over several minutes to elute the steroids. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data and Method Performance

The performance of an LC-MS/MS method for cortisol quantification using this compound is assessed by its linearity, limit of quantification (LOQ), precision, and accuracy.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydrocortisone (Cortisol) | 363.2 | 121.1 | 25 |

| This compound | 370.2 | 124.1 | 25 |

Note: The MRM transition for this compound is inferred based on the fragmentation pattern of hydrocortisone and the +7 mass shift. The exact values may need to be optimized for a specific instrument.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

Experimental Workflow

The following diagram outlines the typical workflow for the quantification of cortisol in a biological sample using this compound as an internal standard.

Logical Relationship of Internal Standard Use

The fundamental principle of using an internal standard is to account for any analyte loss during sample processing and variations in instrument response. The following diagram illustrates this logical relationship.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals engaged in steroid hormone pathway studies. Its use as an internal standard in LC-MS/MS methodologies ensures the generation of accurate and reliable quantitative data for cortisol. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust and reproducible analytical methods for steroid profiling, ultimately contributing to a deeper understanding of endocrine physiology and pathology.

References

Preliminary Evaluation of Hydrocortisone-d7 in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary evaluation of Hydrocortisone-d7 in a cell culture setting. This compound, a deuterium-labeled version of the glucocorticoid hydrocortisone, is primarily utilized as an internal standard for accurate quantification in mass spectrometry-based assays. However, before its routine use in such applications, a preliminary evaluation is crucial to ensure that the isotopic labeling does not significantly alter its inherent biological activity compared to its non-deuterated counterpart.

This guide outlines the fundamental mechanism of action of hydrocortisone, presents relevant quantitative data from in vitro studies, and provides detailed experimental protocols for a thorough preliminary evaluation.

Mechanism of Action of Hydrocortisone

Hydrocortisone, a synthetic glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the hydrocortisone-GR complex translocates to the cell nucleus. Within the nucleus, this complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory molecules, including cytokines and chemokines. Additionally, hydrocortisone is known to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.

Data Presentation: In Vitro Effects of Hydrocortisone

The following tables summarize quantitative data on the in vitro effects of hydrocortisone on various cell lines. While specific data for this compound is not extensively available in published literature, the biological activity is expected to be comparable to that of unlabeled hydrocortisone. A preliminary evaluation, as detailed in the experimental protocols below, is designed to confirm this assumption.

Table 1: IC50 Values of Hydrocortisone in Various Cell Lines

| Cell Line | Assay | IC50 (mM) | Exposure Time (hours) | Reference |

| HEK293 | Cytotoxicity | 12 ± 0.6 | 48 | |

| MDA-MB-231 | Cytotoxicity | 2.11 ± 0.05 | 48 | |

| MCF-7 | Cytotoxicity | 2.73 ± 0.128 | 48 | |

| MDA-MB-231 | Anti-migratory | 3.650 ± 0.16 | Not Specified | |

| MCF-7 | Anti-migratory | 5.159 ± 0.21 | Not Specified |

Table 2: Effects of Hydrocortisone on Cell Proliferation and Metabolism

| Cell Line | Parameter | Concentration (µM) | Effect | Reference |

| Mesenchymal Stromal Cells | Total Cell Yield | Not Specified | 2-fold reduction | |

| Mesenchymal Stromal Cells | Cloning Efficiency | Not Specified | 2-3 times increase | |

| HEp-2 | Mitochondrial Activity | 0.5 and 1.0 | Significant increase | |

| HEp-2 | Mitochondrial Activity | 2.5 | Reduction |

Experimental Protocols

This section provides detailed methodologies for the preliminary evaluation of this compound in a cell culture setting. The workflow is designed to first assess the biological activity of this compound in comparison to unlabeled hydrocortisone and then to establish a protocol for its use as an internal standard for quantification.

Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound and compare its IC50 value to that of unlabeled hydrocortisone.

Materials:

-

Selected cell line (e.g., HEK293, MCF-7)

-

Complete cell culture medium

-

This compound (powder)

-

Hydrocortisone (powder)

-

DMSO (for stock solution preparation)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of both this compound and hydrocortisone in DMSO.

-

Cell Seeding: Seed the selected cell line into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound and hydrocortisone from the stock solutions in complete culture medium. The final concentrations should typically range from 0.1 µM to 10 mM. Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include vehicle control wells (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the drug and determine the IC50 value.

Quantification of this compound in Cell Culture Supernatant and Lysate by LC-MS/MS

Objective: To develop and validate a method for the quantification of this compound in cell culture samples, establishing its utility as an internal standard.

Materials:

-

Cell culture supernatant and cell pellets from a treatment experiment

-

This compound (for spiking as an internal standard)

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system with a C18 column

Protocol:

-

Sample Collection:

-

Supernatant: Collect the cell culture medium from treated wells and centrifuge to remove any detached cells.

-

Cell Lysate: Wash the remaining adherent cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of supernatant or cell lysate, add a known amount of a different deuterated internal standard (e.g., Cortisol-d4) if quantifying endogenous hydrocortisone.

-

Add 1 mL of MTBE and vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis: Create a calibration curve using known concentrations of this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Gene Expression Analysis of Glucocorticoid Receptor Target Genes by qPCR

Objective: To assess the effect of this compound on the expression of known glucocorticoid receptor target genes.

Materials:

-

Cells treated with this compound and hydrocortisone

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., GILZ, DUSP1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Treatment: Treat cells with a non-cytotoxic concentration of this compound and hydrocortisone (determined from the cell viability assay) for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Extract total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold change in gene expression induced by this compound to that of unlabeled hydrocortisone.

Mandatory Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound evaluation.

Methodological & Application

Application Note: Quantitative Analysis of Urinary Free Cortisol using Hydrocortisone-d7 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary free cortisol (UFC), the unbound and biologically active form of cortisol excreted in urine, is a critical biomarker for assessing the function of the adrenal glands.[1][2] Its measurement over a 24-hour period provides an integrated view of cortisol production, unaffected by the circadian variations and binding protein levels that influence serum cortisol measurements.[1][2] Consequently, UFC analysis is a primary tool in the screening and diagnosis of Cushing's syndrome, a condition characterized by prolonged exposure to high levels of cortisol.[3][4]

Historically, UFC levels were measured using immunoassays. However, these methods are susceptible to interference from structurally similar steroid metabolites, potentially leading to overestimated results.[1][5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for UFC quantification due to its superior sensitivity, specificity, and accuracy.[1][5][6] This technique effectively separates cortisol from interfering compounds, ensuring reliable and precise measurements.[6][7]

This application note provides a detailed protocol for the quantitative analysis of urinary free cortisol using a stable isotope-labeled internal standard, Hydrocortisone-d7, and LC-MS/MS. The use of an internal standard like this compound (or functionally similar ones like Cortisol-d4) is crucial for correcting for variations during sample preparation and analysis.[4][8]

Experimental Workflow

Caption: Workflow for urinary free cortisol analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for urinary free cortisol analysis.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL (Cortisol) | [3] |

| Intra-day Imprecision | < 10% | [3] |

| Inter-day Imprecision | < 10% | [3] |

| Trueness/Accuracy | Within 15% | [3] |

Table 2: Reference Intervals for Urinary Free Cortisol

| Population | Reference Interval (µ g/24-h ) | Reference |

| Healthy Adults | 7.01 - 45.66 | [3] |

| Literature Confirmed | 11 - 70 | [1][5] |

Detailed Experimental Protocols

Materials and Reagents

-

Cortisol certified reference material

-

This compound (or Cortisol-d4) internal standard

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Refrigerated centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Sample Preparation (Solid-Phase Extraction)

-

Urine Sample Pre-treatment : Centrifuge a 10 mL aliquot of the 24-hour urine collection at 3000 x g for 10 minutes at room temperature to remove any particulate matter.[4]

-

Internal Standard Spiking : To 500 µL of the urine supernatant, add a known concentration of the this compound internal standard solution.[9]

-

SPE Cartridge Conditioning : Condition an SPE cartridge by passing 800 µL of an equilibration reagent (e.g., methanol) followed by 800 µL of a second equilibration reagent (e.g., water).[9]

-

Sample Loading : Load the urine/internal standard mixture onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 700 µL of a wash buffer (e.g., water/methanol mixture) to remove interfering substances. Repeat the wash step.[9]

-

Elution : Elute the cortisol and internal standard from the cartridge with 400 µL of an elution buffer (e.g., methanol or acetonitrile).[9]

-

Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase.[7] Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Setting |

| Column | C18 analytical column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Optimized for separation of cortisol and cortisone |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 10-50 µL |

Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cortisol) | 363.2 > 121.1 |

| MRM Transition (Cortisol-d4) | 367.1 > 121.1 |

| Collision Energy | Optimized for each transition |

Note: The MRM transition for this compound would be similar to Cortisol-d4, with a corresponding mass shift.

Signaling Pathway and Logical Relationships

The quantification of urinary free cortisol is a direct measure of the biologically active hormone and does not involve a signaling pathway in the traditional sense for this analytical procedure. The logical relationship is a straightforward correlation between the concentration of UFC and the state of the hypothalamic-pituitary-adrenal (HPA) axis.

Caption: HPA axis and its relation to UFC.

Conclusion

The LC-MS/MS method for the quantification of urinary free cortisol using a deuterated internal standard like this compound offers high specificity, sensitivity, and accuracy, making it the gold standard for clinical and research applications. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust and reliable UFC assay in their laboratories. Accurate measurement of UFC is essential for the correct diagnosis and management of adrenal disorders.

References

- 1. Measurement of urinary free cortisol by LC-MS-MS: adoption of a literature reference range and comparison with our current immunometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]

- 8. mdpi.com [mdpi.com]

- 9. chromsystems.com [chromsystems.com]

Application Notes and Protocols: Hydrocortisone-d7 for Steroid Profiling in Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones in serum is crucial for diagnosing and managing a wide range of endocrine disorders, monitoring hormone replacement therapy, and advancing research in endocrinology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] The use of stable isotope-labeled internal standards is fundamental to the accuracy and precision of LC-MS/MS methods, as they effectively compensate for variations in sample preparation and matrix effects.[3]

This document provides a detailed protocol for the simultaneous quantification of a panel of key steroid hormones in human serum using hydrocortisone-d7 as an internal standard. The methodology covers a robust sample preparation procedure, optimized liquid chromatography conditions, and specific mass spectrometry parameters.

Steroidogenesis Pathway Overview

Steroid hormones are synthesized from a common precursor, cholesterol, through a series of enzymatic reactions primarily occurring in the adrenal glands, gonads, and placenta. Understanding this pathway is essential for interpreting steroid profiles.

Experimental Protocol

This protocol is a composite methodology based on common practices in the field and should be validated in the end-user's laboratory.

Materials and Reagents

-

Analytes and Internal Standards: Cortisol (Hydrocortisone), cortisone, aldosterone, 11-deoxycortisol, corticosterone, 17-hydroxyprogesterone (17-OHP), androstenedione, dehydroepiandrosterone (DHEA), progesterone, and testosterone. This compound and other corresponding deuterated internal standards (e.g., cortisone-d7, testosterone-d3).[4][5]

-

Solvents: LC-MS grade methanol, acetonitrile, water, methyl tert-butyl ether (MTBE), and ethyl acetate.[2][6]

-

Reagents: Formic acid, ammonium fluoride, zinc sulfate.[6][7]

-

Sample Collection Tubes: Serum separator tubes.

-

Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) plates/cartridges. [2][7]

-

96-well collection plates. [2]

-

Centrifuge and Nitrogen Evaporator. [2]

Sample Preparation Workflow

References

- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel targeted and non-targeted quantitative analysis of steroids in human serum and peritoneal fluid by liquid chromatography high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Semi-automated serum steroid profiling with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Hydrocortisone in Biological Matrices using a Validated GC-MS Method with Hydrocortisone-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction